Cas no 1073-47-8 (dibromo(phenyl)phosphane)

Dibromo(phenyl)phosphane (C6H5PBr2) is a versatile organophosphorus compound widely used as a reagent in synthetic chemistry. Its key advantages include its reactivity as a phosphorus(III) source, enabling efficient synthesis of phosphine ligands, phosphonates, and other phosphorus-containing derivatives. The compound’s dibromo functionality allows for selective transformations, such as nucleophilic substitutions or reductions, making it valuable in constructing complex molecular architectures. It is particularly useful in coordination chemistry for preparing metal-phosphine complexes. Dibromo(phenyl)phosphane is handled under inert conditions due to its moisture sensitivity, ensuring consistent performance in controlled environments. Its stability and well-defined reactivity profile make it a reliable choice for advanced organic and inorganic synthesis.
dibromo(phenyl)phosphane structure
dibromo(phenyl)phosphane structure
Product Name:dibromo(phenyl)phosphane
CAS No:1073-47-8
MF:C6H5Br2P
MW:267.885660886765
CID:181561
PubChem ID:517887
Update Time:2025-06-14

dibromo(phenyl)phosphane Chemical and Physical Properties

Names and Identifiers

    • Phosphonous dibromide,P-phenyl-
    • dibromo(phenyl)phosphane
    • Dibromo(phenyl)phosphine
    • Phenylphosphine dibromide
    • Phosphonous dibromide, phenyl-
    • EN300-18430796
    • DTXSID80333742
    • SCHEMBL972975
    • SDJKREQSNPYHJT-UHFFFAOYSA-N
    • Dibromophenylphosphine
    • Phenylphosphonous dibromide #
    • phenyldibromophosphine
    • 1073-47-8
    • SCHEMBL6858397
    • Inchi: 1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
    • InChI Key: SDJKREQSNPYHJT-UHFFFAOYSA-N
    • SMILES: BrP(C1C=CC=CC=1)Br

Computed Properties

  • Exact Mass: 265.84955
  • Monoisotopic Mass: 265.84956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 79.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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dibromo(phenyl)phosphane Related Literature

Additional information on dibromo(phenyl)phosphane

Comprehensive Overview of Dibromo(phenyl)phosphane (CAS No. 1073-47-8): Properties, Applications, and Industry Insights

Dibromo(phenyl)phosphane (CAS No. 1073-47-8), also known as phenylphosphonous dibromide, is an organophosphorus compound with significant relevance in synthetic chemistry and material science. This compound features a phosphorus atom bonded to a phenyl group and two bromine atoms, making it a versatile intermediate for phosphorus-containing derivatives. Its molecular formula, C6H5PBr2, highlights its unique structure, which enables applications in ligand synthesis, catalysis, and flame retardant research.

The growing demand for specialty chemicals in pharmaceuticals and agrochemicals has increased interest in dibromo(phenyl)phosphane. Researchers frequently search for "synthesis of phenylphosphonous dibromide" or "applications of CAS 1073-47-8," reflecting its industrial importance. Recent studies emphasize its role in creating phosphine ligands for transition-metal catalysts, which are critical in cross-coupling reactions like Suzuki-Miyaura and Heck reactions. These reactions are pivotal for constructing complex organic molecules in drug discovery.

From a safety and handling perspective, dibromo(phenyl)phosphane requires careful storage under inert conditions due to its sensitivity to moisture. Laboratories often inquire about "stability of dibromo(phenyl)phosphane" or "compatible solvents for CAS 1073-47-8," underscoring the need for precise technical guidelines. Common solvents include dry toluene or dichloromethane, which prevent decomposition. Its reactivity with nucleophiles also makes it valuable for modifying polymers and creating flame-retardant additives, a hot topic in materials science.

Environmental and regulatory trends further drive interest in phosphorus-based compounds. With the EU’s REACH regulations and the push for greener alternatives, searches for "sustainable phosphorus chemistry" have surged. Dibromo(phenyl)phosphane is studied for its potential in low-toxicity flame retardants, addressing concerns over halogenated additives. Innovations in biodegradable organophosphorus materials also leverage its reactivity, aligning with circular economy goals.

In analytical chemistry, advanced techniques like NMR spectroscopy and mass spectrometry are essential for characterizing CAS 1073-47-8. Users often seek "NMR peaks of phenylphosphonous dibromide" or "MS fragmentation patterns" for quality control. The compound’s distinct 31P NMR signal (δ ~20 ppm) and mass spectral data facilitate its identification in complex mixtures.

Future research directions for dibromo(phenyl)phosphane may explore its utility in energy storage systems or photocatalysis, areas gaining traction in scientific literature. As industries prioritize efficiency and sustainability, this compound’s adaptability positions it as a key player in next-generation chemical solutions.

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